molecular formula C22H40F2N4O8 B13895170 tert-butyl (3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate;oxalic acid

tert-butyl (3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate;oxalic acid

Katalognummer: B13895170
Molekulargewicht: 526.6 g/mol
InChI-Schlüssel: RTDASXLQMFEADV-FNTHITNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl (3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butyl group, an aminomethyl group, and a fluoropyrrolidine ring, making it a versatile molecule for chemical synthesis and research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Formation of the Fluoropyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate fluorinated precursors.

    Introduction of the Aminomethyl Group: This step usually involves nucleophilic substitution reactions where an aminomethyl group is introduced to the fluoropyrrolidine ring.

    Protection with Tert-butyl Group: The tert-butyl group is introduced to protect the carboxylate functionality, often using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can target the fluoropyrrolidine ring or the carboxylate group, potentially forming alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

    Oxidation: Imines, oximes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrrolidines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s fluorinated pyrrolidine ring is of interest due to its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a probe in biochemical assays.

Medicine

In medicine, the compound may serve as a lead compound for the development of new pharmaceuticals. Its structural features make it a candidate for drug design, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its versatility makes it valuable for developing new materials with unique properties.

Wirkmechanismus

The mechanism of action of tert-butyl (3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluoropyrrolidine ring can interact with enzyme active sites, potentially inhibiting their activity. The aminomethyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-butyl (3R,4S)-3-(aminomethyl)-4-chloropyrrolidine-1-carboxylate
  • tert-butyl (3R,4S)-3-(aminomethyl)-4-bromopyrrolidine-1-carboxylate
  • tert-butyl (3R,4S)-3-(aminomethyl)-4-iodopyrrolidine-1-carboxylate

Uniqueness

Compared to its analogs, tert-butyl (3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size significantly influence the compound’s reactivity, stability, and interaction with biological targets. This makes it particularly valuable in medicinal chemistry for designing drugs with improved pharmacokinetic properties.

Eigenschaften

Molekularformel

C22H40F2N4O8

Molekulargewicht

526.6 g/mol

IUPAC-Name

tert-butyl (3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate;oxalic acid

InChI

InChI=1S/2C10H19FN2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-5-7(4-12)8(11)6-13;3-1(4)2(5)6/h2*7-8H,4-6,12H2,1-3H3;(H,3,4)(H,5,6)/t2*7-,8-;/m11./s1

InChI-Schlüssel

RTDASXLQMFEADV-FNTHITNXSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)F)CN.CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)F)CN.C(=O)(C(=O)O)O

Kanonische SMILES

CC(C)(C)OC(=O)N1CC(C(C1)F)CN.CC(C)(C)OC(=O)N1CC(C(C1)F)CN.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.